molecular formula C9H17NO2 B1329548 1-Pyrrolidinepropionic acid, ethyl ester CAS No. 6317-35-7

1-Pyrrolidinepropionic acid, ethyl ester

Cat. No. B1329548
CAS RN: 6317-35-7
M. Wt: 171.24 g/mol
InChI Key: MVPICKVDHDWCJQ-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropionic acid ethyl ester, also known as ethyl 1-pyrrolidinepropionate, is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid with a characteristic odor and is soluble in many organic solvents. It has a molecular formula of C7H13NO2 and a molecular weight of 149.19 g/mol. 1-Pyrrolidinepropionic acid ethyl ester is a versatile intermediate used in the synthesis of many compounds, including pharmaceuticals, pesticides, and other chemicals. It is also used as a reagent in the production of pharmaceuticals and other compounds.

Scientific Research Applications

Quantum Chemical Investigations

The molecular and electronic properties of various pyrrolidinones, including derivatives similar to 1-Pyrrolidinepropionic acid, ethyl ester, have been explored through Density Functional Theory (DFT) and quantum-chemical calculations. These studies provide insights into the electronic structures, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energies, crucial for understanding chemical reactivity and stability (Bouklah et al., 2012).

Biological Evaluation for CCR5 Receptor Antagonism

Substituted pyrrolidine compounds have been synthesized and evaluated for their potency as CCR5 receptor antagonists. This research is significant in the context of HIV-1 infection treatment, as these compounds demonstrated low nanomolar potency against the CCR5 receptor and showed promise in inhibiting the replication of diverse R5 HIV-1 strains (Ma et al., 2007).

Electrochemical Applications

Cyano esters, structurally related to this compound, have been identified as potential solvents for high-voltage electrochemical double-layer capacitors (EDLCs). Computational screening and experimental testing validated their effectiveness, highlighting their potential in energy storage applications (Schütter et al., 2017).

Synthesis of Bioactive Compounds

Research into the synthesis of ethyl β-substituted indolepropionates, through solid-phase synthesis involving derivatives similar to this compound, has been reported. These compounds are significant in various biochemical applications due to their high purity and yield, emphasizing their importance in chemical synthesis (Liu et al., 2010).

Enantioselective Hydrolysis in Drug Synthesis

This compound, plays a role in the enantioselective hydrolysis process to produce chiral intermediates for drugs like Levetiracetam. The kinetic and characteristic studies of this hydrolysis process, catalyzed by specific hydrolases, shed light on the optimal conditions and kinetic parameters crucial for efficient drug synthesis (Huang et al., 2014).

Mechanism of Action

The mechanism of action for esters involves various steps. In acidic hydrolysis, water splits the ester bond. The hydrogen of water joins to the oxygen atom in the OR part of the original ester, and the hydroxyl group of water joins to the carbonyl carbon atom .

Safety and Hazards

Safety data sheets for similar esters provide important information about potential hazards. For instance, ethyl acetate is classified as a flammable liquid and can cause serious eye irritation . It’s crucial to handle such chemicals with care, using protective equipment and following safety guidelines .

Future Directions

Esters are widely used in various industries, including the food, fragrance, cosmetic, coating, and pharmaceutical sectors . They are also present in many biologically important molecules . The future directions in the study and application of esters like “1-Pyrrolidinepropionic acid, ethyl ester” could involve exploring their potential uses in these and other areas.

properties

IUPAC Name

ethyl 3-pyrrolidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPICKVDHDWCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212508
Record name 1-Pyrrolidinepropionic acid, ethyl ester
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6317-35-7
Record name Ethyl 1-pyrrolidinepropanoate
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Record name 1-Pyrrolidinepropionic acid, ethyl ester
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Record name 6317-35-7
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Record name 1-Pyrrolidinepropionic acid, ethyl ester
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Record name Ethyl pyrrolidine-1-propionate
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Record name 1-PYRROLIDINEPROPIONIC ACID, ETHYL ESTER
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Synthesis routes and methods

Procedure details

Ethyl acrylate (110.0 g; 1.1 mol) was dissolved in THF (250 ml). To this a solution of pyrrolidine (71.5 g; 1.0 mol) in THF (100 ml) was added dropwise in 75 minutes, after which stirring was continued for 3.5 hours at room temperature. The reaction mixture was evaporated by means of a rotary evaporator. The yield was 161.8 g (94%).
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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